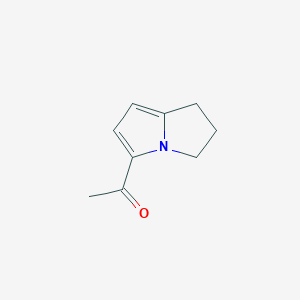

5-acetyl-2,3-dihydro-1H-pyrrolizine

Descripción

Significance of Pyrrolizine Scaffolds in Organic Chemistry and Chemical Biology

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole (B145914) and pyrrolidine (B122466) ring, is a privileged scaffold in both organic and medicinal chemistry. nih.govfda.gov This structural motif is the core of numerous natural products, most notably the pyrrolizidine (B1209537) alkaloids, which exhibit a wide spectrum of physiological activities. nih.gov The prevalence of this skeleton in nature has spurred significant interest in the synthesis and study of its derivatives. nih.gov

In the realm of chemical biology, pyrrolizine derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties. nih.govfda.govnih.gov For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Ketorolac and the anticancer agent Mitomycin C are both based on the pyrrolizine framework. nih.govfda.gov The unique three-dimensional structure of the pyrrolizine scaffold allows for effective exploration of pharmacophore space, making it an attractive starting point for the design of novel therapeutic agents. nih.govnih.gov The ability to functionalize the pyrrolizine core at various positions enables the generation of diverse molecular libraries for screening against different biological targets. nih.gov

Historical Perspectives on the Discovery and Initial Characterization of 5-acetyl-2,3-dihydro-1H-pyrrolizine as a Research Target

The initial discovery and characterization of this compound did not emerge from medicinal chemistry investigations but rather from the field of food chemistry. In 1972, a study by Hitoshi Shigematsu and colleagues identified this compound as a novel nitrogenous product formed during the Maillard reaction. acs.org The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, and is responsible for the development of characteristic flavors and aromas in cooked foods. perfumerflavorist.comyoutube.comyoutube.com

In their research, Shigematsu et al. heated an equimolar mixture of L-proline and D-glucose and subsequently analyzed the reaction products. acs.org Through preparative gas chromatography and various spectroscopic methods (mass, IR, UV, and NMR spectra), they successfully isolated and identified this compound as one of the volatile constituents. acs.org The initial interest in this compound was thus centered on its contribution to the sensory properties of food, specifically its mild, smoky, and slightly burnt aroma. acs.org This discovery placed this compound within the broader context of flavor chemistry and the study of Maillard reaction products.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone |

| CAS Number | 55041-85-5 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| InChI | InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3 |

| InChIKey | NWSCEJHRUVCUSX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C2N1CCC2 |

Data sourced from PubChem CID 526559 nih.gov

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Description | Solid |

| Melting Point | 45.5 °C |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 149.084063974 |

| Monoisotopic Mass | 149.084063974 |

| Topological Polar Surface Area | 20.3 Ų |

| Heavy Atom Count | 11 |

Data sourced from PubChem CID 526559 nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSCEJHRUVCUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C2N1CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335717 | |

| Record name | 5-acetyl-2,3-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55041-85-5 | |

| Record name | 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55041-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetyl-2,3-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45.5 °C | |

| Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 5 Acetyl 2,3 Dihydro 1h Pyrrolizine and Its Analogues

De Novo Synthesis Approaches to the Pyrrolizine Nucleus

De novo synthesis involves the construction of the target molecule from simpler, acyclic precursors. For 5-acetyl-2,3-dihydro-1H-pyrrolizine, this approach focuses on first forming the core bicyclic structure and then introducing the necessary functional groups.

Cyclization Reactions in the Formation of the 2,3-dihydro-1H-pyrrolizine Core

The formation of the 2,3-dihydro-1H-pyrrolizine nucleus is the critical step in its de novo synthesis. Various cyclization strategies have been employed to construct this bicyclic system.

One prominent method is the [3+2] cycloaddition reaction , which involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrole (B145914) ring fused to the existing pyrrolidine (B122466) ring. Azomethine ylides, often generated in situ from α-amino acids like proline, serve as the three-atom component. A one-pot synthesis has been described where an azomethine ylide, prepared from proline and ninhydrin (B49086), reacts with dialkyl acetylenedicarboxylates to yield functionalized 2,3-dihydro-1H-pyrrolizine derivatives nih.govresearchgate.net.

Another key strategy is the Paal-Knorr synthesis , a classical method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849) wikipedia.orgorganic-chemistry.org. This reaction is typically conducted under neutral or weakly acidic conditions organic-chemistry.org. While broadly applied for pyrrole synthesis, its principles can be adapted to construct the pyrrole moiety of the pyrrolizine core from a suitably functionalized pyrrolidine precursor containing a 1,4-dicarbonyl equivalent. The mechanism involves the amine attacking the two carbonyl groups to form a dihydroxytetrahydropyrrole intermediate, which then dehydrates to the aromatic pyrrole ring wikipedia.orgalfa-chemistry.com.

Intramolecular cyclization of specifically designed precursors also provides a direct route to the pyrrolizine core. For instance, the palladium- or gold-catalyzed intramolecular hydroamination of N-(3-butynyl)-sulfonamides has been shown to produce 2,3-dihydro-1H-pyrroles through a 5-endo-dig cyclization, a strategy that can be adapted for fused ring systems rsc.org.

| Cyclization Strategy | Key Reactants | Typical Conditions | Product Type |

| [3+2] Cycloaddition | Proline, Ninhydrin, Dialkyl acetylenedicarboxylate | One-pot, in alcohol | Functionalized 2,3-dihydro-1H-pyrrolizine nih.govresearchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Neutral or weakly acidic | Substituted Pyrrole wikipedia.orgorganic-chemistry.org |

| Intramolecular Hydroamination | N-(3-butynyl)-sulfonamide | PdCl₂ or AuCl catalyst, Microwave heating | 2,3-dihydro-1H-pyrrole rsc.org |

Strategies for Acetyl Group Introduction at the 5-Position

Once the 2,3-dihydro-1H-pyrrolizine nucleus is formed, the acetyl group must be introduced at the electron-rich 5-position of the pyrrole ring. Electrophilic aromatic substitution reactions are the most common methods for this transformation.

The Friedel-Crafts acylation is a primary method for installing acyl groups onto aromatic rings. This reaction employs an acyl chloride (like acetyl chloride) or an anhydride (B1165640) (like acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) wikipedia.orgsigmaaldrich.com. The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the aromatic pyrrole ring sigmaaldrich.comorganic-chemistry.org. This method has been successfully applied to the synthesis of 5-aroyl-2,3-dihydro-1H-pyrrolizine derivatives, demonstrating its utility for introducing ketone functionalities at the 5-position google.comgoogle.com.

Another effective method is the Vilsmeier-Haack reaction . This reaction uses a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent chemistrysteps.comwikipedia.org. While primarily used for formylation (introducing a -CHO group), the Vilsmeier-Haack reaction can be adapted for acylation . It is particularly effective for electron-rich heterocycles like pyrroles chemistrysteps.comnih.gov.

| Acylation Method | Reagents | Key Intermediate |

| Friedel-Crafts Acylation | Acetyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Acylium ion wikipedia.orgsigmaaldrich.comorganic-chemistry.org |

| Vilsmeier-Haack Reaction | DMF/POCl₃ (or other substituted amide) | Chloroiminium (Vilsmeier) reagent chemistrysteps.comwikipedia.org |

Synthesis from Precursors and Building Blocks

This approach utilizes readily available cyclic precursors, such as amino acids or existing pyrrolizine intermediates, to construct the target molecule.

Utilization of L-Proline and Related Amino Acid Derivatives in Pyrrolizine Synthesis

L-proline is a natural and readily available chiral building block for the synthesis of the pyrrolizine skeleton. Its inherent pyrrolidine ring serves as a direct precursor to one of the two rings in the final structure.

As mentioned previously, L-proline is a key starting material for generating azomethine ylides used in [3+2] cycloaddition reactions. For example, a four-component reaction involving L-proline, ninhydrin, a phenylenediamine, and a nitrostyrene (B7858105) derivative can produce complex spiro-pyrrolizine structures under microwave irradiation rsc.org. This highlights the versatility of proline in constructing the pyrrolizine core through multicomponent strategies. Furthermore, a convenient two-stage synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine starts from L-proline and β-ethoxyvinyl trifluoromethyl ketone nuph.edu.ua.

Functionalization of Existing Pyrrolizine Intermediates

Synthesizing this compound can also be achieved by modifying an existing, unfunctionalized or differently functionalized, pyrrolizine ring. This involves direct C-H functionalization at the desired position.

Electrophilic substitution reactions are well-suited for this purpose. Research has shown that 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine can be successfully acylated at the 5-position of the pyrrole ring nuph.edu.ua. This demonstrates that the pyrrolizine nucleus is sufficiently activated for electrophilic attack, allowing for the direct introduction of an acetyl group onto a pre-formed bicyclic system. This approach is valuable as it allows for late-stage functionalization, a strategy often employed in the synthesis of compound libraries for medicinal chemistry.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances bohrium.com. Many of the classical methods for pyrrole and pyrrolizine synthesis can be adapted to be more environmentally benign.

For the Paal-Knorr synthesis of the pyrrole ring, several green modifications have been reported. These include using recyclable solid acid catalysts like montmorillonite (B579905) KSF-clay or carrying out the reaction under catalyst- and solvent-free conditions with simple stirring bohrium.comrsc.org. Mechanochemical activation in a ball mill, using a bio-sourced organic acid like citric acid as a catalyst, provides a solventless route to N-substituted pyrroles in very short reaction times researchgate.net. Using β-cyclodextrin as a catalyst in aqueous media also represents a greener alternative to traditional organic solvents rhhz.net.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity bohrium.com. The synthesis of pyrrolizine derivatives via 1,3-dipolar cycloaddition reactions has been shown to be highly efficient under microwave irradiation, often completing in minutes compared to hours under conventional heating rsc.org.

Solvent-free reactions are a cornerstone of green chemistry. The synthesis of various heterocycles, including indolizines (an isomer of pyrrolizine), has been achieved under solvent-free conditions, for example, using a CuBr catalyst for a decarboxylative cycloaddition organic-chemistry.org. These principles are directly applicable to the synthesis of the 2,3-dihydro-1H-pyrrolizine core.

| Green Approach | Method | Advantages |

| Alternative Catalysts | Montmorillonite KSF-clay, Citric Acid, β-Cyclodextrin | Recyclable, bio-sourced, enables use of water as solvent bohrium.comresearchgate.netrhhz.net |

| Energy Sources | Microwave Irradiation | Reduced reaction times, higher yields, increased purity rsc.orgbohrium.com |

| Reaction Conditions | Solvent-free (mechanochemistry, neat stirring) | Reduced waste, simplified workup, lower environmental impact rsc.orgresearchgate.netresearchgate.netnih.gov |

Catalytic Methods in Pyrrolizine Ring Formation

Catalytic strategies for the synthesis of the 2,3-dihydro-1H-pyrrolizine skeleton can be broadly categorized into two main approaches: organocatalysis and transition-metal catalysis. These methods often involve cascade or domino reactions, where multiple bonds are formed in a single operation from simple precursors, leading to a rapid increase in molecular complexity.

Organocatalytic Approaches:

Organocatalysis has proven to be a versatile tool for the enantioselective synthesis of chiral pyrrolizine derivatives. These methods typically utilize small organic molecules as catalysts to activate substrates and facilitate the formation of the bicyclic ring system.

One notable organocatalytic strategy involves the use of isothiourea catalysts in an intramolecular Michael addition-lactonization and ring-opening sequence. nih.gov This approach has been successfully applied to the enantioselective synthesis of a range of cis-pyrrolizine carboxylate derivatives with excellent stereocontrol. nih.gov The proposed catalytic cycle begins with the reaction of an enone-acid with pivaloyl chloride to form a mixed anhydride, which is then activated by the isothiourea catalyst to generate an acyl ammonium (B1175870) ion. nih.gov Subsequent deprotonation and an intramolecular Michael addition lead to the formation of the pyrrolizine ring. nih.gov

Another powerful organocatalytic method is the [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. acs.org This reaction, catalyzed by a chiral BINOL-derived phosphoric acid, provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters in good yields and high enantioselectivity. acs.org The reaction proceeds via the in situ formation of a chiral 2-methide-2H-pyrrole intermediate from a 1H-pyrrole-2-carbinol. acs.org

The following table summarizes representative examples of organocatalytic methods for the synthesis of functionalized 2,3-dihydro-1H-pyrrolizines.

| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |

| Benzotetramisole | Pyrrole-derived enone acid | cis-Pyrrolizine carboxylate derivative | >95 | >98 | >95:5 | nih.gov |

| BINOL-phosphoric acid | 1H-pyrrole-2-carbinol, Aryl acetaldehyde | 2,3-dihydro-1H-pyrrolizin-3-ol | 75-95 | 85-98 | >20:1 | acs.org |

Interactive Data Table: Organocatalytic Synthesis of Pyrrolizines (This is a simplified representation of an interactive table. In a true interactive format, users could sort and filter the data.)

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | ee (%) | dr |

| Benzotetramisole | Pyrrole-derived enone acid | - | cis-Pyrrolizine carboxylate | >95 | >98 | >95:5 |

| BINOL-phosphoric acid | 1H-pyrrole-2-carbinol | Aryl acetaldehyde | 2,3-dihydro-1H-pyrrolizin-3-ol | 88 | 96 | >20:1 |

Transition Metal-Catalyzed Approaches:

Transition metals, particularly gold, palladium, and ruthenium, have been extensively used to catalyze the formation of the pyrrolizine ring system through various reaction pathways, including cascade reactions and cycloadditions.

Gold catalysis has been employed in a one-pot synthesis of fused pyrroles, including the 2,3-dihydro-1H-pyrrolizine skeleton. nih.gov This method involves a gold-catalyzed cascade reaction of an N-alkynylhydroxylamine with a readily enolizable ketone. nih.gov The reaction proceeds through the formation of an N,O-dialkenylhydroxamine intermediate, which undergoes a facile 3,3-sigmatropic rearrangement followed by transannular dehydrative cyclization to afford the fused pyrrole product. nih.gov

Palladium(II) catalysis has been utilized in the divergent synthesis of pyrrolizine- and indolizine-fused heterocycles. acs.org This strategy involves a cascade functionalization of internal alkynes, where an intramolecular carboxypalladation is followed by trapping of the in situ generated σ-vinylpalladium species to construct the bicyclic core. acs.org

While direct catalytic methods for the synthesis of this compound via ring formation are not extensively reported, the functionalization of a pre-formed pyrrolizine ring offers a viable route. For instance, the acylation of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine at the 5-position has been achieved using acetic anhydride with a boron trifluoride–ether complex as a catalyst, yielding the corresponding 5-acetyl derivative. nbuv.gov.ua This demonstrates a catalytic approach to introduce the acetyl group onto the pyrrolizine core.

Below is a table summarizing selected examples of transition metal-catalyzed synthesis of pyrrolizine derivatives.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| BrettPhosAuNTf₂ | N-(pent-4-yn-1-yl)hydroxylamine, 1,3-Cyclohexanedione | Tricyclic fused pyrrole | >80 | nih.gov |

| Pd(OAc)₂ | Pyrrole-derived internal alkyne | Isobenzofuran-fused pyrrolizine | up to 84 | acs.org |

| BF₃·OEt₂ | 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, Acetic anhydride | 5-acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Moderate | nbuv.gov.ua |

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Pyrrolizines (This is a simplified representation of an interactive table. In a true interactive format, users could sort and filter the data.)

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) |

| BrettPhosAuNTf₂ | N-alkynylhydroxylamine | Enolizable ketone | Fused pyrrole | >80 |

| Pd(OAc)₂ | Internal alkyne | - | Fused pyrrolizine | up to 84 |

| BF₃·OEt₂ | Substituted pyrrolizine | Acetic anhydride | 5-acetyl-pyrrolizine | Moderate |

Chemical Reactivity and Derivatization of 5 Acetyl 2,3 Dihydro 1h Pyrrolizine

Electrophilic Aromatic Substitution Reactions on the Pyrrolizine Ring

The pyrrole (B145914) component of the 5-acetyl-2,3-dihydro-1H-pyrrolizine ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The fused, bicyclic nature of the pyrrolizine core influences the regioselectivity of these reactions, with substitution patterns being a key area of investigation for synthetic chemists.

Acylation Reactions and Regioselectivity

Acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto the pyrrolizine ring. Research on the closely related 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine has shown that acylation occurs selectively at the 5-position of the pyrrole ring. nbuv.gov.uanuph.edu.ua For instance, the reaction of this pyrrolizine derivative with acetic anhydride (B1165640), catalyzed by boron trifluoride–ether complex, yields the corresponding 5-acetyl derivative. nbuv.gov.uanuph.edu.ua Similarly, reactions with other acylating agents like trifluoroacetic anhydride (TFAA) and trichloroacetyl chloride also result in substitution at the 5-position, highlighting the strong directing effect of the ring system. nbuv.gov.uanuph.edu.ua This regioselectivity is attributed to the electronic properties of the bicyclic system, which favor electrophilic attack at the α-position of the pyrrole ring that is not part of the ring junction.

Table 1: Acylation of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine

| Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Acetic Anhydride | Boron trifluoride–ether complex | 5-acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | nbuv.gov.uanuph.edu.ua |

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane, Room Temp. | 2,2,2-trifluoro-1-[7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizin-5-yl]ethanone | nbuv.gov.uanuph.edu.ua |

Halogenation and Other Substitutions

Halogenation of the 2,3-dihydro-1H-pyrrolizine core also proceeds via electrophilic aromatic substitution, demonstrating similar regioselectivity to acylation. Studies have successfully introduced halogen atoms at the 5-position using N-halogen succinimides. nbuv.gov.uanuph.edu.ua The reaction of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in dimethylformamide (DMF) provides the corresponding 5-chloro, 5-bromo, and 5-iodo derivatives in good yields. nbuv.gov.uanuph.edu.ua

An improved method for nitrating pyrroles using potassium nitrate (B79036) in trifluoroacetic acid has also been developed, suggesting another pathway for electrophilic substitution on the pyrrolizine ring, likely at the same activated 5-position. researchgate.net

Nucleophilic Reactions Involving the Acetyl Moiety

The acetyl group at the 5-position features an electrophilic carbonyl carbon, making it a prime site for nucleophilic attack. While specific literature on the nucleophilic reactions of this compound is limited, the expected reactivity follows standard ketone chemistry. This includes reactions such as:

Reduction: The carbonyl can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

Condensation Reactions: The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol (B89426) condensations, Claisen-Schmidt reactions, or other condensation pathways to build more complex molecular architectures.

These transformations provide a powerful avenue for modifying the side chain of the molecule, significantly increasing the structural diversity of potential derivatives.

Transformations of the Dihydro-Pyrrole Ring

The 2,3-dihydro-1H-pyrrolizine core contains a saturated pyrrolidine (B122466) ring fused to the aromatic pyrrole. This saturated portion of the molecule can also undergo chemical transformations, distinct from the reactions on the aromatic ring. A key reaction type is the oxidation at the α-position to the nitrogen atom. The direct chemical oxidation of N-protected pyrrolidines can lead to the formation of N-acyliminium ions. nih.gov These reactive intermediates are powerful electrophiles that can be trapped by various nucleophiles to introduce new functional groups at the α-position of the saturated ring. nih.gov This strategy could potentially be applied to derivatives of this compound to functionalize the 1- or 3-positions, offering another layer of synthetic versatility.

Multi-Component Reactions for Novel this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is valuable for rapidly generating libraries of complex molecules. The 2,3-dihydro-1H-pyrrolizine skeleton can be constructed through such pathways. For example, a one-pot synthesis of functionalized dihydro-1H-pyrrolizine derivatives has been achieved via the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ. researchgate.net

Design and Synthesis of Substituted Pyrrolizine-5-carboxamides

A significant area of research has been the synthesis of pyrrolizine-5-carboxamides, which are derivatives where the acetyl group is replaced by a carboxamide moiety. These compounds are often prepared through multi-component strategies. One established method involves refluxing 2-pyrrolidin-2-ylidene-malononitrile with appropriate 2-chloro-N-substituted acetanilides in the presence of a base like potassium carbonate. This reaction assembles the substituted 2,3-dihydro-1H-pyrrolizine core, yielding various 6-amino-7-cyano-N-aryl-2,3-dihydro-1H-pyrrolizine-5-carboxamides.

Further derivatization of these scaffolds allows for the exploration of structure-activity relationships. The substituents on the N-phenyl ring of the carboxamide have been shown to significantly impact the biological activity of the resulting compounds.

Table 2: Examples of Synthesized Pyrrolizine-5-carboxamide Derivatives

| Starting Acetanilide | Resulting N-Substituent on Carboxamide | Reference |

|---|---|---|

| 2-chloro-N-phenylacetamide | Phenyl | |

| 2-chloro-N-(p-tolyl)acetamide | p-tolyl |

This synthetic versatility underscores the importance of the 2,3-dihydro-1H-pyrrolizine scaffold as a template for creating diverse and complex molecules for further investigation.

Formation of Fused and Spiro-Pyrrolizine Systems

The construction of fused and spiro-pyrrolizine systems from this compound can be achieved through a variety of synthetic strategies that leverage the reactivity of both the acetyl group and the pyrrolizine nucleus. These methods include multicomponent reactions, domino reactions, and cycloaddition reactions, leading to a diverse range of complex heterocyclic structures.

A key approach to forming fused systems involves the reaction of the acetyl group with suitable reagents to build a new ring onto the pyrrolizine framework. For instance, the acetyl group can be transformed into a more reactive intermediate, which then undergoes intramolecular cyclization. One such strategy involves the reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA). While direct experimental data for this compound is not extensively documented, the reaction of acetyl-substituted heterocycles with DMFDMA is a well-established method for the synthesis of fused pyrimidines, pyridines, and other heterocyclic systems. The reaction typically proceeds through the formation of an enaminone intermediate by the reaction of the acetyl group with DMFDMA. This intermediate can then react with a variety of binucleophiles to form a new fused ring.

For example, the reaction of an acetyl-heterocycle with DMFDMA, followed by treatment with a compound containing an active methylene (B1212753) group and an amino group (e.g., cyanoacetamide), can lead to the formation of a fused pyridine (B92270) ring. Similarly, reaction with hydrazines can yield fused pyrazole (B372694) rings, and reaction with amidines can result in fused pyrimidine (B1678525) rings.

The following table summarizes potential fused-ring systems that could be synthesized from this compound based on known reactions of analogous acetyl-heterocycles.

| Reagent | Fused Ring System | Potential Product from this compound |

| Cyanoacetamide | Pyridine | Pyrido[2,3-b]pyrrolizine derivative |

| Hydrazine | Pyrazole | Pyrazolo[3,4-b]pyrrolizine derivative |

| Guanidine | Pyrimidine | Pyrimido[4,5-b]pyrrolizine derivative |

| Malononitrile | Pyridine | Pyrido[2,3-b]pyrrolizine derivative |

Spiro-pyrrolizine systems can be synthesized through reactions that involve the formation of a spirocyclic junction at one of the carbon atoms of the pyrrolizine ring. A common strategy for the synthesis of spiro-heterocycles is the 1,3-dipolar cycloaddition reaction. While the direct involvement of the acetyl group in forming a spiro center is less common, the pyrrolizine ring itself can participate in such reactions.

However, a more direct approach to forming spiro-pyrrolizines from this compound would involve a reaction at the acetyl group that leads to a spirocyclic structure. For instance, a multicomponent reaction involving this compound, a carbonyl compound (like isatin), and an amino acid could potentially lead to the formation of a spiro-pyrrolizine-oxindole system. In such a reaction, the acetyl group could participate in the initial condensation steps, leading to an intermediate that undergoes subsequent cyclization to form the spirocyclic product.

The table below outlines a hypothetical multicomponent reaction for the synthesis of a spiro-pyrrolizine system.

| Reactant 1 | Reactant 2 | Reactant 3 | Spiro-System | Potential Product |

| This compound | Isatin | Sarcosine | Spiro[pyrrolizine-oxindole] | A spiro compound with a pyrrolizine and an oxindole (B195798) moiety sharing a common carbon atom. |

The research in this area is ongoing, and the development of novel synthetic methodologies for the construction of fused and spiro-pyrrolizine systems from readily available starting materials like this compound is a topic of considerable interest. The exploration of domino and multicomponent reactions, in particular, holds great promise for the efficient and diversity-oriented synthesis of these complex heterocyclic scaffolds.

Theoretical and Computational Chemistry Investigations of 5 Acetyl 2,3 Dihydro 1h Pyrrolizine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of 5-acetyl-2,3-dihydro-1H-pyrrolizine. While specific dedicated studies on this exact molecule are not extensively detailed in the available literature, the principles of these calculations allow for the prediction of various molecular properties.

Density Functional Theory (DFT) is a common method used for such investigations, providing a balance between accuracy and computational cost. These calculations can determine optimized molecular geometry, electronic energy, and the distribution of electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO indicates the molecule's resistance to deformation or chemical reaction.

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO | nih.govfda.gov |

| Molecular Weight | 149.19 g/mol | nih.govfda.gov |

| Exact Mass | 149.084063974 Da | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery and design.

Although specific molecular docking and dynamics simulation studies featuring this compound are not prominently reported, research on structurally related pyrrolizine derivatives highlights the potential of this scaffold to interact with various biological targets. For instance, derivatives of the closely related 7H-pyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of protein kinases like RIPK1 and PERK. nih.govnih.gov In these studies, molecular docking is employed to predict the binding mode and affinity of the ligands within the active site of the target protein.

A typical molecular docking study would involve the generation of a 3D model of this compound and docking it into the binding pocket of a chosen protein. The results would be scored based on the predicted binding energy, providing an estimate of the ligand's binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While no specific MD simulation data for this compound is available, such studies on similar molecules have been crucial in understanding their mechanism of action at a molecular level. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound can be achieved using quantum chemical calculations, typically with DFT methods. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. While experimental NMR and IR data exist for related compounds, specific computationally predicted spectra for this compound are not documented in the provided sources.

Another relevant spectroscopic parameter that has been predicted for this compound is the collision cross-section (CCS). The predicted CCS values for different adducts of this compound, as calculated using the CCSbase, are valuable for ion mobility-mass spectrometry (IM-MS) analysis, a technique that separates ions based on their size and shape.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.09134 | 132.1 |

| [M+Na]⁺ | 172.07328 | 140.7 |

| [M-H]⁻ | 148.07678 | 135.6 |

| [M+NH₄]⁺ | 167.11788 | 156.7 |

| [M+K]⁺ | 188.04722 | 139.1 |

| [M+H-H₂O]⁺ | 132.08132 | 126.7 |

| [M+HCOO]⁻ | 194.08226 | 154.8 |

| [M+CH₃COO]⁻ | 208.09791 | 175.3 |

Data sourced from PubChemLite. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into the transition states and intermediates involved in a chemical transformation. The synthesis of functionalized 2,3-dihydro-1H-pyrrolizines has been a subject of interest, and computational studies can help elucidate the underlying mechanisms.

One reported synthesis of dihydro-1H-pyrrolizine derivatives involves a [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles. ncats.io A plausible mechanism for such a reaction could be investigated using computational methods. This would typically involve:

Locating the transition state structures for each step of the proposed reaction pathway.

Calculating the activation energies associated with these transition states.

Identifying the reaction intermediates and determining their relative stabilities.

By mapping the potential energy surface of the reaction, computational modeling can provide a detailed understanding of the reaction kinetics and thermodynamics. For the synthesis of this compound, computational studies could be employed to explore different synthetic routes, predict the most favorable reaction conditions, and understand the regioselectivity and stereoselectivity of the reactions. While specific computational studies on the reaction mechanism for the synthesis of this compound are not explicitly detailed, the methodologies applied to similar heterocyclic systems demonstrate the potential of this approach. ncats.io

Biological Activity Studies of 5 Acetyl 2,3 Dihydro 1h Pyrrolizine and Its Derivatives Non Clinical Focus

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Linesresearchgate.netnih.govnih.govuni.lu

Derivatives based on the pyrrolizine and structurally related pyrrole (B145914) frameworks have demonstrated notable cytotoxic and antiproliferative effects against various human cancer cell lines. researchgate.netnih.gov The introduction of different functional groups, such as halogens, onto the core structure has been shown to influence the potency and selectivity of these compounds. nih.gov For instance, studies on halogenated benzofuran (B130515) derivatives, which share structural similarities, indicated that the presence of bromine could enhance cytotoxic potential. nih.gov

The potency of pyrrolizine derivatives and related compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Numerous studies have documented the IC50 values for various derivatives against a panel of cancer cell lines.

For example, hybrids of pyrrolizine/indolizine derivatives with nonsteroidal anti-inflammatory drugs (NSAIDs) have been evaluated for their antiproliferative activity. nih.gov Three such hybrids, designated 8a, 8e, and 8f, exhibited significant activity against the MCF-7 breast cancer cell line with IC50 values of 7.61 µM, 1.07 µM, and 3.16 µM, respectively. nih.gov In another study, pyrrolopyrimidine derivatives, compounds 5 and 8, showed potent antiproliferative activity against HT-29 human colon cancer cells, with IC50 values of 4.17 µM and 2.96 µM. nih.gov

The table below summarizes the reported IC50 values for several pyrrolizine and related derivatives against various cancer cell lines.

| Derivative Type | Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrrolizine/Indolizine-NSAID Hybrid | 8a | MCF-7 | 7.61 | nih.gov |

| Pyrrolizine/Indolizine-NSAID Hybrid | 8e | MCF-7 | 1.07 | nih.gov |

| Pyrrolizine/Indolizine-NSAID Hybrid | 8f | MCF-7 | 3.16 | nih.gov |

| Pyrrolopyrimidine Derivative | Compound 5 | HT-29 | 4.17 | nih.gov |

| Pyrrolopyrimidine Derivative | Compound 8 | HT-29 | 2.96 | nih.gov |

| Benzo nih.govnih.govpyrrolizino[1,2-b]quinoline Derivative | Compound 37 | L1210 | 0.55 | researchgate.net |

| Benzo nih.govnih.govpyrrolizino[1,2-b]quinoline Derivative | Compound 37 | MCF-7 | 0.55 | researchgate.net |

| Benzo nih.govnih.govpyrrolizino[1,2-b]quinoline Derivative | Compound 37 | PC3 | 4.94 | researchgate.net |

| Halogenated Benzofuran Derivative | Compound 7 | A549 | 6.3 ± 2.5 | nih.gov |

| Halogenated Benzofuran Derivative | Compound 7 | HepG2 | 11 ± 3.2 | nih.gov |

| Halogenated Benzofuran Derivative | Compound 8 | A549 | 3.5 ± 0.6 | nih.gov |

| Halogenated Benzofuran Derivative | Compound 8 | HepG2 | 3.8 ± 0.5 | nih.gov |

The anticancer effects of pyrrolizine derivatives are attributed to several cellular mechanisms, including the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and inhibition of key signaling proteins like kinases. pharaohacademy.comnih.gov

Apoptosis Induction: Several pyrrolizine derivatives have been shown to trigger apoptosis in cancer cells. nih.gov For instance, certain pyrrolopyrimidine derivatives induce mitochondrial apoptosis in HT-29 colon cancer cells. nih.gov This process is marked by an increase in the expression of pro-apoptotic proteins such as BAX, PUMA, and BIM, alongside a rise in cleaved caspase-3 levels. nih.gov Similarly, halogenated benzofuran derivatives have been observed to induce late-stage apoptosis or necrosis in A549 and HepG2 cancer cells. nih.gov Pyrrolizine-NSAID hybrids have also been found to induce early apoptotic events in MCF-7 cells. nih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism. Pyrrolizine-NSAID hybrids were found to cause cell cycle arrest at the G1 and S phases in MCF-7 cells. nih.gov In studies involving other derivatives, cell cycle arrest has been observed at different checkpoints. For example, certain pyrrolopyrimidine compounds arrested HT-29 cells at the G2/M phase. nih.gov Similarly, a halogenated benzofuran derivative induced G2/M phase arrest in HepG2 cells, while another caused arrest at the S and G2/M phases in A549 cells. nih.gov This interruption of the normal cell division process prevents cancer cell proliferation. mdpi.com

Kinase Inhibition: Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Pyrrolizine derivatives have been identified as inhibitors of several important kinases. pharaohacademy.comnih.gov For instance, some pyrrolopyrimidine compounds have been shown to inhibit Akt and ERK1/2 kinases, with molecular docking studies suggesting they bind to the active site of Akt kinase. nih.gov Other related heterocyclic compounds have been developed as potent and selective inhibitors of B-Raf kinase and Receptor-Interacting Protein Kinase 1 (RIPK1), which are involved in tumor progression. nih.govnih.gov

Anti-inflammatory and Analgesic Properties in Preclinical Modelspharaohacademy.comresearchgate.netuni.lunih.govnih.gov

The pyrrolizine scaffold is the basis for certain nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in the development of anti-inflammatory agents. researchgate.net The mechanisms underlying these properties often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). pharaohacademy.com

The anti-inflammatory activity of many compounds is mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist as two primary isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in normal physiological functions, while COX-2 is induced during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer side effects. nih.gov

The well-known NSAID Ketorolac, which belongs to the pyrrolo-pyrrolidine group, demonstrates inhibition of both COX-1 and COX-2, with a higher potency for COX-1. researchgate.net In contrast, significant research has focused on developing selective COX-2 inhibitors based on related pyrrole structures. nih.gov For example, a series of 1,5-diarylpyrrole derivatives were designed to be highly selective COX-2 inhibitors. nih.gov Molecular docking studies of certain pyrrolizine-NSAID hybrids also suggest a higher binding affinity for COX-2 over COX-1, indicating a potential for COX-2 selectivity. nih.gov

| Compound | Target | IC50 Value (µM) | Selectivity | Reference |

| Ketorolac | COX-1 | 0.02 | COX-1 selective | researchgate.net |

| Ketorolac | COX-2 | 0.12 | researchgate.net | |

| Pyrrolizine Derivative (5c) | COX-1/COX-2 | Moderate Inhibition | Weakly COX-2 selective | nih.gov |

| 1,5-diarylpyrrole derivative (1d) | COX-2 | Potent Inhibition | Highly COX-2 selective | nih.gov |

Lipoxygenases (LOX) are enzymes that contribute to the inflammatory process by producing leukotrienes. nih.gov Dual inhibition of both COX and LOX pathways is a therapeutic strategy for managing inflammation. pharaohacademy.com Licofelone, a pyrrolizine derivative, is known as a dual inhibitor of COX and 5-LOX. pharaohacademy.comresearchgate.net Other research has identified potent inhibitors of 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene production. nih.gov While not all are direct pyrrolizine derivatives, these studies on related indole (B1671886) structures highlight the potential of this chemical class to target the LOX pathway. nih.gov For example, a compound identified as DPE, a phenolic compound from olives, was found to be a potent inhibitor of both 5-LO and 12-LO activities. nih.gov

The anti-inflammatory effects of pyrrolizine derivatives are often evaluated in preclinical animal models. nih.gov A standard and widely used model is the carrageenan-induced paw edema assay in rats. nih.govelsevierpure.com In this assay, a carrageenan suspension is injected into the rat's paw, inducing an acute, localized inflammation characterized by swelling (edema). nih.gov

The effectiveness of a test compound is measured by its ability to reduce this swelling over several hours compared to a control group. nih.govelsevierpure.com For instance, a potent and selective COX-2 inhibitor based on a 1,5-diarylpyrrole structure demonstrated significant in vivo anti-inflammatory activity in this model. nih.gov This assay provides crucial preclinical evidence of a compound's potential to treat inflammation. elsevierpure.com

Analgesic Assays in Animal Models

While direct analgesic studies on 5-acetyl-2,3-dihydro-1H-pyrrolizine are not available in the reviewed literature, several studies have demonstrated the analgesic potential of structurally related pyrrolizine and pyrrole derivatives in various animal models. These studies often utilize established assays such as the acetic acid-induced writhing test and the hot-plate test to evaluate the pain-relieving effects of these compounds.

Research on 5-aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones has shown that certain derivatives exhibit analgesic activity comparable to the reference drug metamizole (B1201355) sodium. researchgate.net The introduction of specific substituents, such as a p-halophenyl group at the 5-position or a p-alkylbenzoyl fragment at the 4-position of the heterocycle, appears to enhance the analgesic and anti-inflammatory properties of these compounds. researchgate.net

Another study on a novel synthetic curcuminoid analogue, 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD), demonstrated significant dose-dependent analgesic effects in acetic acid-induced writhing, formalin, and hot-plate tests in mice. mdpi.com For instance, in the acetic acid-induced writhing test, DHHPD at doses of 0.1, 0.3, 1, and 3 mg/kg (intraperitoneally) produced a 45.9%, 74.9%, 90.7%, and 97.3% reduction in writhing frequency, respectively. mdpi.com

The table below summarizes the analgesic activity data for selected pyrrolizine and pyrrole derivatives from the available literature.

| Compound/Derivative | Animal Model | Assay | Key Findings | Reference |

| 5-aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones | Mice | Acetic acid-induced writhing test, Hot-plate test | Exhibited analgesic activity comparable to metamizole sodium. | researchgate.net |

| 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD) | Mice | Acetic acid-induced writhing test | Significant reduction in writhing frequency (ED₅₀ = 0.28 mg/kg, i.p.). | mdpi.com |

| 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD) | Mice | Formalin test (paw licking) | Significant reduction in licking time in both early and late phases. | mdpi.com |

| 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD) | Mice | Hot-plate test | Increased response latency, suggesting central analgesic activity. | mdpi.com |

Other Investigated Biological Activities (e.g., Antibacterial, Antiviral, Nootropic, 5-HT4 receptor modulation)

The pyrrolizine scaffold is a constituent of many natural and synthetic compounds that have been investigated for a wide range of biological activities. pharaohacademy.com

Antibacterial and Antiviral Activity: Derivatives of the pyrrolizine and pyrrole nucleus have shown promise as antimicrobial agents. For example, certain pyrazole (B372694) derivatives have been synthesized and found to exhibit good antimicrobial and antioxidant activity. nih.gov While specific studies on the antibacterial effects of this compound are lacking, the broader class of pyrrolizine derivatives has been noted for its potential antibacterial and antiviral properties. pharaohacademy.com Additionally, some 5'-N-phthaloyl-3'-azido-2',3'-dideoxythymidine analogues, which are complex molecules, have been evaluated for their antiviral activity against HIV-1, HIV-2, and Moloney murine sarcoma virus. nih.gov

Nootropic Activity: The pyrrolizine nucleus is present in compounds that have been investigated for nootropic (cognitive-enhancing) effects. pharaohacademy.com However, direct experimental evidence for the nootropic activity of this compound was not found in the reviewed literature. Research into 5-HT4 receptor agonists, which are being explored for the treatment of cognitive deficits, provides an interesting parallel. For instance, the 5-HT4 partial agonist SL65.0155 has been shown to improve performance in attentional tasks in rats. nih.gov

5-HT4 Receptor Modulation: The modulation of 5-hydroxytryptamine (5-HT) receptors is a key mechanism for many therapeutic agents. While there is no direct evidence of this compound acting on the 5-HT4 receptor, the study of 5-HT4 receptor agonists is a very active field. These agonists are known to increase gastrointestinal motility by enhancing the release of acetylcholine. nih.gov The synergy between 5-HT4 receptor agonism and acetylcholinesterase inhibition has been demonstrated to potentiate cholinergic contractions, suggesting a potential therapeutic approach for functional GI disorders. nih.gov

Mechanism of Action Elucidation in Specific Biological Pathways

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For the derivatives of pyrrolizine and related heterocyclic compounds, several mechanisms of action have been proposed for their observed biological activities.

In the context of analgesic and anti-inflammatory effects, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism. For the analgesic activity of the curcuminoid analogue DHHPD, the study suggested that its effects are mediated through the attenuation of the synthesis and/or release of pro-inflammatory mediators, as well as modulation of the vanilloid and glutamatergic systems, without apparent involvement of the opioidergic system. mdpi.com

For other biological activities, the mechanisms can be diverse. For instance, some pyrrolizine-based anticancer agents are thought to act through alkylation of DNA or inhibition of key enzymes like oncogenic kinases. pharaohacademy.com

A study on a complex N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl) derivative, which shares a dihydro-heterocyclic acetylated nitrogen-containing core with the title compound, identified it as a potent and selective antagonist of the neuropeptide Y Y2 receptor. nih.gov Its mechanism involves inhibiting the binding of peptide YY (PYY) to the Y2 receptor and subsequently blocking PYY-stimulated G-protein activation. nih.gov This highlights a potential, though unconfirmed, mechanistic pathway for related structures.

Formation Mechanisms of 5 Acetyl 2,3 Dihydro 1h Pyrrolizine in Complex Chemical Systems

Maillard Reaction Pathways Leading to Pyrrolizine Formation

The Maillard reaction is a cascade of chemical reactions responsible for the color, flavor, and aroma of many thermally processed foods nih.govresearchgate.netsandiego.edu. The formation of 5-acetyl-2,3-dihydro-1H-pyrrolizine is a specific outcome of this reaction, particularly when the amino acid L-proline is involved imreblank.chnih.gov.

The foundational precursors for the synthesis of this compound via the Maillard reaction are an amino acid with a secondary amine structure, most notably L-proline, and a reducing sugar, such as glucose imreblank.chacs.orgnih.gov.

L-proline is a unique amino acid due to its cyclic secondary amine structure. This structure is fundamental to the formation of the characteristic pyrrolizine ring system. While other amino acids are highly reactive in the Maillard reaction, proline demonstrates a moderate reactivity and specifically leads to the formation of N-heterocyclic compounds like pyrrolizines researchgate.netnih.govacs.org. Studies have shown that heating L-proline with D-glucose is a direct route to producing this compound and its derivatives imreblank.chacs.org.

Reducing sugars, such as glucose and fructose, provide the necessary carbonyl group to initiate the Maillard reaction with proline nih.govnih.gov. The reaction begins with the condensation of the amino group of proline and the carbonyl group of the sugar, leading to the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori rearrangement product (ARP), such as 1-deoxy-1-prolino-β-D-fructose (Fru-Pro) nih.govresearchgate.net. This Amadori product is a key intermediate that undergoes further degradation to generate the dicarbonyl compounds necessary for the formation of the final pyrrolizine structure imreblank.chresearchgate.net.

Table 1: Key Precursors in the Maillard Reaction Formation of this compound

| Precursor Type | Example(s) | Role in Reaction |

|---|---|---|

| Amino Acid | L-Proline | Provides the nitrogen atom and the core pyrrolidine (B122466) ring structure. |

The yield and rate of formation of this compound are significantly influenced by the conditions of the Maillard reaction, including temperature, pH, and water activity.

Temperature: Higher temperatures generally accelerate the Maillard reaction, leading to an increased formation of flavor compounds. The initial formation of this compound was observed when heating a mixture of L-proline and D-glucose at 200°C acs.org. Pyrolysis studies, which involve high temperatures, also demonstrate the formation of proline-specific compounds from glucose and proline mixtures nih.gov. Increasing the temperature can lead to higher yields of liquid products containing such aroma compounds nih.gov.

pH: The pH of the reaction medium is a critical factor. The formation of related N-heterocyclic odorants derived from proline, such as 2-acetyl-1-pyrroline (B57270) (AP) and 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP), is favored under neutral and slightly alkaline conditions (pH 7 and 8) imreblank.chnih.gov. Under alkaline conditions, the 2,3-enolization pathway of the Amadori compound is preferred, which leads to the formation of key intermediates imreblank.ch. Conversely, acidic conditions can alter the reaction pathways and the profile of the resulting flavor compounds nih.govresearchgate.net. The protonation state of the amino acid is influenced by pH, which in turn affects its reactivity with the reducing sugar nih.gov.

Water Activity (aw): Water activity influences the mobility of reactants and the rates of various reactions within the Maillard cascade. While specific data on the effect of water activity on this compound formation is limited, the general principles of the Maillard reaction suggest that intermediate water activity levels (typically 0.6-0.7) often promote the highest reaction rates. Very low water activity can limit reactant mobility, while very high water activity can dilute the reactants and inhibit dehydration steps that are crucial for the reaction progress.

Table 2: Influence of Reaction Conditions on Pyrrolizine Formation

| Condition | Effect | Rationale |

|---|---|---|

| Temperature | Increased formation with higher temperatures. | Accelerates reaction rates and thermal degradation of intermediates. |

| pH | Formation is generally favored at neutral to slightly alkaline pH (7-8). imreblank.chnih.gov | Influences the enolization pathways of Amadori products and the reactivity of amino groups. imreblank.chnih.gov |

| Water Activity (aw) | Optimal formation typically occurs at intermediate levels. | Balances reactant mobility with the need for dehydration reactions. |

The pathway from proline and glucose to this compound involves several key intermediates and the concurrent formation of various side products.

Key Intermediates:

Amadori Rearrangement Product (Fru-Pro): As mentioned, the initial condensation of proline and glucose forms N-fructosyl-proline (Fru-Pro), a stable early-stage intermediate imreblank.chresearchgate.net. The decomposition of this Amadori compound is a critical step that generates further reactive species imreblank.chnih.gov.

1-Pyrroline (B1209420): This compound is a crucial intermediate formed from the Strecker degradation of proline. It serves as a common precursor for many proline-specific Maillard products. The formation of the pyrrolizine ring system is believed to proceed through the reaction of 1-pyrroline with dicarbonyl compounds derived from sugar fragmentation imreblank.ch.

Sugar Degradation Products: The thermal degradation of glucose leads to a variety of reactive carbonyl and dicarbonyl compounds, such as 2-oxopropanal (pyruvaldehyde) and 1-hydroxy-2-propanone (acetol). These compounds can then react with 1-pyrroline through aldol-type condensation reactions to build the final acetyl-pyrrolizine structure imreblank.chacs.org.

Side Products: In the complex mixture resulting from heating proline and glucose, numerous other compounds are formed alongside this compound. These include:

Other pyrrolizine derivatives, such as 5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine and 5-formyl-6-methyl-2,3-dihydro-1H-pyrrolizine acs.org.

Indolizinones like 5,6,7,8-tetrahydroindilizin-8-one acs.org.

Other common Maillard products not specific to proline, such as furanones (e.g., 2,5-dimethyl-4-hydroxy-3(2H)-furanone) and pyranones (e.g., 3,5-dihydroxy-2-methyl-4H-pyran-4-one) acs.org.

Acetic acid, which can be a major product, influencing the pH of the system as the reaction progresses imreblank.chnih.gov.

Pyrolysis and Thermal Degradation Studies

Pyrolysis involves the thermal decomposition of substances at high temperatures in the absence of oxygen. Studies involving the micro-vial pyrolysis of glucose and proline mixtures have been conducted to understand the formation of important aroma compounds nih.gov. These studies confirm that Amadori intermediates, such as 1-deoxy-1-prolino-β-D-fructose, are important precursors for the formation of aroma compounds during such high-temperature treatments nih.gov. The disappearance or decrease in the concentration of these intermediates during pyrolysis indicates their conversion into volatile and semi-volatile products nih.gov. Increasing pyrolysis temperature has been shown to increase the yield of nitrogen-containing polycyclic aromatic compounds from proline, with the proline Amadori compound producing significantly more of these products than proline alone colab.ws. This suggests that high-temperature cooking processes can be a significant route for the formation of this compound.

Biosynthetic Routes in Natural Product Contexts

Currently, there is no significant scientific literature suggesting a natural biosynthetic route for this compound. This compound is predominantly recognized as a product of thermally induced reactions, specifically the Maillard reaction imreblank.chacs.orgnih.gov. While a related class of compounds, pyrrolizidine (B1209537) alkaloids, are well-known natural products with established biosynthetic pathways originating from amino acids, their structures and formation mechanisms are distinct from the acetylated pyrrolizine formed in cooking processes nih.gov. The biosynthesis of pyrrolizidine alkaloids involves enzymatic oxidation and cyclization of homospermidine, a different pathway than the non-enzymatic condensation and degradation reactions seen in the Maillard reaction nih.gov. Therefore, this compound is considered a process-induced contaminant or flavorant rather than a natural product.

Future Research Directions and Applications in Chemical Science

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of pyrrolizine derivatives is an active area of research, with a continuous drive to develop more efficient and selective methods. mdpi.com One-pot synthesis methodologies, such as the [3+2] cycloaddition reaction of azomethine ylides, have been explored for creating dihydro-1H-pyrrolizine derivatives. researchgate.net These reactions, often carried out with proline and ninhydrin (B49086) in the presence of dialkyl acetylenedicarboxylates, demonstrate a pathway to functionalized pyrrolizines. researchgate.net Further research is focused on optimizing these and other synthetic strategies to improve yields and reduce the number of reaction steps. The goal is to create more sustainable and cost-effective processes for producing 5-acetyl-2,3-dihydro-1H-pyrrolizine and its analogs.

Rational Design of Pyrrolizine Derivatives for Specific Biological Targets (excluding clinical application)

The pyrrolizine nucleus is a versatile scaffold for designing compounds with specific biological activities. pharaohacademy.com By modifying the core structure of this compound, researchers can develop derivatives that target various biological entities. For instance, the synthesis of novel pyrrolizine derivatives has led to the discovery of potent anticancer agents. nih.gov These compounds have shown inhibitory activity against cancer cell lines and can induce apoptosis through the activation of caspases. nih.gov

Furthermore, derivatives of pyrrolizine have been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory processes. pharaohacademy.comnih.gov The design of such derivatives often involves computational docking studies to predict their binding affinity to the target enzymes. nih.gov The development of 1H-pyrrolo[2,3-b]pyridine derivatives has also yielded potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in some cancers. rsc.org

Table 1: Examples of Biologically Active Pyrrolizine Derivatives

| Derivative Class | Biological Target | Potential Application |

|---|---|---|

| N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamides | Caspases | Anticancer research nih.gov |

| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamides | COX/5-LOX | Anti-inflammatory research nih.gov |

Advanced Mechanistic Studies on Chemical Reactivity and Biological Interactions

Understanding the chemical reactivity and biological interactions of this compound is crucial for the development of new applications. Mechanistic studies can reveal how this compound and its derivatives interact with biological macromolecules. For example, research has shown that some pyrrolizine derivatives can act as DNA alkylating agents, while others inhibit key enzymes or disrupt cellular membranes. pharaohacademy.com Advanced spectroscopic and analytical techniques are employed to elucidate these mechanisms at a molecular level.

Exploration of New Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of this compound and its metabolites in complex biological and environmental samples require sensitive and selective analytical methods. Techniques such as gas chromatography (GC) and mass spectrometry (MS) are essential for this purpose. nist.gov The NIST Chemistry WebBook provides gas chromatography data for this compound. nist.gov The development of new analytical techniques, including advanced sample preparation methods and high-resolution mass spectrometry, will enable more accurate trace analysis. This is particularly important for understanding the metabolic fate and potential environmental impact of pyrrolizine-based compounds.

The predicted collision cross-section (CCS) values for different adducts of this compound, calculated using computational methods, can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 150.09134 | 132.1 |

| [M+Na]+ | 172.07328 | 140.7 |

| [M-H]- | 148.07678 | 135.6 |

| [M+NH4]+ | 167.11788 | 156.7 |

| [M+K]+ | 188.04722 | 139.1 |

Data from PubChemLite uni.lu

Computational Chemistry in Guiding Experimental Research

Computational chemistry plays a vital role in modern drug discovery and materials science, and its application to the study of this compound is no exception. Quantum chemical calculations can predict the compound's molecular properties, such as its structure, reactivity, and spectroscopic characteristics. nih.gov For example, the computed molecular weight of this compound is 149.19 g/mol . nih.govfda.gov

Molecular docking simulations can be used to predict how pyrrolizine derivatives will bind to biological targets, guiding the design of more potent and selective inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate the chemical structure of these derivatives with their biological activity, further aiding in the rational design of new compounds. researchgate.net These computational approaches can significantly accelerate the research and development process by prioritizing the synthesis and testing of the most promising candidates.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone |

| N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamides |

| N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamides |

| 1H-pyrrolo[2,3-b]pyridine |

| Proline |

| Ninhydrin |

| Dialkyl acetylenedicarboxylates |

| Ketorolac |

| Licofelone |

Q & A

Basic Research Questions

Q. What are the primary formation pathways of 5-acetyl-2,3-dihydro-1H-pyrrolizine in food systems, and how can experimental models replicate these conditions?

- Methodological Answer : The compound forms via the Maillard reaction involving proline and reducing sugars under thermal processing. To replicate this, use model systems with proline, glucose, and controlled heating (e.g., 120–180°C, pH 5–7). Analyze products via GC-MS to track intermediates like 1-pyrroline and ascorbic acid derivatives . Kinetic studies under varying temperatures and pH can elucidate reaction mechanisms.

Q. What analytical techniques are most effective for identifying and quantifying this compound in complex matrices (e.g., food, biological samples)?

- Methodological Answer : Combine solid-phase microextraction (SPME) with GC-MS or LC-MS/MS for selective isolation and quantification. For structural confirmation, use NMR (¹H/¹³C) and FT-IR spectroscopy. Calibration curves with deuterated internal standards (e.g., d₃-5-acetyl-pyrrolizine) improve accuracy in trace analysis .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodological Answer : Conduct accelerated stability studies using design-of-experiments (DoE) frameworks. Test degradation kinetics under UV/visible light, temperatures (4°C to 40°C), and pH (3–9). Monitor degradation products via HPLC-DAD and compare with reference standards. Statistical tools like ANOVA identify critical degradation factors .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. Quantum mechanical/molecular mechanical (QM/MM) simulations can model reaction pathways with electrophiles (e.g., N-halogen succinimides). Validate predictions via synthetic trials and 2D NMR (COSY, NOESY) .

Q. How can reaction engineering optimize the synthesis of this compound derivatives for medicinal chemistry applications?

- Methodological Answer : Use flow chemistry systems with immobilized catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance yield and selectivity. Parameter optimization via response surface methodology (RSM) identifies ideal temperature, residence time, and stoichiometry. Monitor in-line via Raman spectroscopy for real-time adjustments .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., CNS effects vs. metabolic roles) for this compound?

- Methodological Answer : Conduct orthogonal assays (e.g., receptor binding studies, metabolomics) to differentiate direct vs. indirect effects. Use CRISPR-edited cell lines to isolate target pathways. Meta-analyses of existing datasets with multivariate statistics (e.g., PCA) can identify confounding variables like impurity profiles or solvent effects .

Q. How do surface interactions (e.g., with indoor materials or labware) influence the compound’s stability and bioavailability in environmental studies?

- Methodological Answer : Apply microspectroscopic techniques (ToF-SIMS, AFM-IR) to study adsorption on polymers, glass, or metals. Compare partition coefficients (log K) via octanol-water assays. Environmental chamber studies under controlled humidity and oxidant levels simulate real-world degradation .

Methodological Frameworks

Designing experiments to explore structure-activity relationships (SAR) for pyrrolizine derivatives:

- Use fractional factorial designs (FFD) to screen substituent effects (e.g., acetyl vs. benzoyl groups). Prioritize variables (e.g., steric bulk, electronic effects) using Pareto charts. SAR data can guide QSAR modeling for predictive bioactivity .

Integrating computational and experimental data for reaction mechanism validation:

- Combine ab initio molecular dynamics (AIMD) with isotopic labeling (e.g., ¹⁵N-proline) to trace reaction intermediates. Synchrotron-based XAS/XPS validates oxidation states in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.